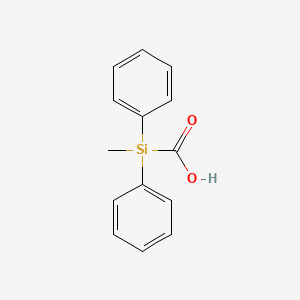

(Methyl(diphenyl)silyl)formic acid

Description

The exact mass of the compound this compound is 242.076306220 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[methyl(diphenyl)silyl]formic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2Si/c1-17(14(15)16,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZJTJGZAGJOOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601267093 | |

| Record name | 1-Methyl-1,1-diphenylsilanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18414-58-9 | |

| Record name | 1-Methyl-1,1-diphenylsilanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18414-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1,1-diphenylsilanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Methyl(diphenyl)silyl)formic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of (Methyl(diphenyl)silyl)formic Acid

This guide provides a comprehensive overview of the synthesis of this compound, a valuable organosilicon compound for researchers, scientists, and professionals in drug development. The protocol detailed herein is based on the well-established method of C-silylation of ester enolates.

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of an ester enolate from a suitable acetate ester, which is then reacted with chloro(methyl)diphenylsilane. The resulting α-silyl ester is subsequently hydrolyzed to yield the target carboxylic acid.

(Methyl(diphenyl)silyl)formic Acid: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for (Methyl(diphenyl)silyl)formic acid. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes information from analogous compounds and general chemical principles to provide a reliable framework for its handling and storage.

Core Compound Properties

This compound is a solid organosilicon compound. Key identifying information is summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 18414-58-9[1][2] |

| Molecular Formula | C₁₄H₁₄O₂Si |

| Molecular Weight | 242.35 g/mol |

| Appearance | Solid |

| Melting Point | 133-136 °C |

| Purity (Typical) | ~94% |

Stability Profile

Direct experimental studies detailing the degradation kinetics of this compound are not readily found in the surveyed literature. However, based on the known chemistry of silacarboxylic acids and organosilicon compounds, a qualitative stability profile can be established.

General Stability: Silacarboxylic acids as a class of compounds are reported to be very stable to both air and moisture.[3] This general stability is a key characteristic. Organosilicon compounds, in general, are known for their stability. The silicon-carbon bond is strong and relatively non-polar, contributing to the overall robustness of the molecule.

Factors Influencing Stability: The stability of silyl esters is often correlated with the steric bulk of the substituents on the silicon atom. While this compound is a carboxylic acid and not an ester, the principle of steric hindrance protecting the silicon center from nucleophilic attack is relevant. The two phenyl groups attached to the silicon atom provide significant steric hindrance, which likely contributes to the compound's stability.

Potential Degradation Pathways: While considered stable, potential degradation could theoretically occur under harsh conditions.

-

Decarboxylation: Like many carboxylic acids, thermal decomposition could lead to decarboxylation, releasing carbon monoxide.[3] However, the melting point of 133-136 °C suggests a reasonable degree of thermal stability under normal laboratory conditions.

-

Hydrolysis: Although generally stable to moisture, prolonged exposure to strong aqueous acidic or basic conditions could potentially lead to the cleavage of the silicon-carbon bond.

It is important to note that these are theoretical pathways, and the compound is expected to be stable under recommended storage conditions.

Recommended Storage and Handling

Given the stability profile, the following storage and handling procedures are recommended to ensure the long-term integrity of this compound.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | To minimize the potential for thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | While stable in air, this is a general best practice for long-term storage of high-purity organic compounds to prevent any potential slow oxidation or reaction with atmospheric moisture. |

| Container | Tightly sealed, opaque glass or chemically resistant plastic container. | To protect from light and moisture. |

Handling Procedures

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. While specific toxicity data is not available, it should be handled in a well-ventilated area or a fume hood. As it is a carboxylic acid, it should be considered potentially corrosive, and direct contact with skin and eyes should be avoided.

Experimental Protocols

As no specific experimental protocols for the stability testing of this compound were found, a general protocol for assessing the stability of a solid organic compound is provided below. This can be adapted by researchers to suit their specific needs.

Protocol: Isothermal Stability Assessment

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into several individual, inert vials (e.g., amber glass HPLC vials).

-

Stress Conditions: Place the vials in temperature-controlled chambers at a range of temperatures (e.g., 25°C, 40°C, 60°C). Include a control sample stored at a low temperature (e.g., -20°C).

-

Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), remove one vial from each temperature condition.

-

Analysis:

-

Dissolve the contents of the vial in a suitable solvent (e.g., acetonitrile or methanol).

-

Analyze the sample by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

The HPLC method should be capable of separating the parent compound from any potential degradants.

-

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point for each temperature.

-

Plot the percentage of the parent compound versus time for each temperature to determine the degradation rate.

-

Visualizations

The following diagrams illustrate the key concepts related to the stability and handling of this compound.

Caption: Factors influencing the stability of this compound.

Caption: Recommended workflow for handling and storage.

References

(Methyl(diphenyl)silyl)formic Acid: Uncharted Territory in Biological Activity

Despite a comprehensive search of available scientific literature and databases, there is currently no public domain information regarding the mechanism of action, biological activity, or pharmacological properties of (Methyl(diphenyl)silyl)formic acid.

This technical overview aims to address the inquiry into the compound's core mechanism of action, as requested by researchers, scientists, and drug development professionals. However, extensive searches have revealed a significant gap in the scientific record concerning the biological effects of this specific organosilicon compound.

Presently, information on this compound is confined to its identity as a chemical reagent for organic synthesis. Chemical suppliers list its basic properties such as CAS number (18414-58-9), molecular formula (C₁₄H₁₄O₂Si), and melting point. Beyond these fundamental chemical descriptors, its interactions with biological systems remain uninvestigated and undocumented in peer-reviewed literature.

Consequently, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations of signaling pathways, as no such data exists in the public sphere.

This lack of information presents a unique opportunity for novel research. The field of organosilicon chemistry has yielded compounds with interesting biological properties, and the unique structural features of this compound may warrant investigation to determine if it possesses any therapeutic potential or other biological activities. Future research efforts would need to begin with foundational in vitro screening to identify any potential biological targets, followed by more detailed mechanistic studies.

Until such research is conducted and published, the mechanism of action of this compound remains an open question.

(Methyl(diphenyl)silyl)formic Acid: A Technical Guide to its Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Methyl(diphenyl)silyl)formic acid, also known as methyldiphenylsilanecarboxylic acid, is an organosilicon compound with the chemical formula C₁₄H₁₄O₂Si. While not a widely commercialized compound, it holds significance in the field of organosilicon chemistry as an early example of a silylcarboxylic acid. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and modern characterization techniques. The information presented here is intended to serve as a valuable resource for researchers in organic synthesis and drug development who may encounter or have an interest in this class of compounds.

Discovery and History

The first documented synthesis of this compound was reported in 1959 by Henry Gilman and William J. Trepka in the Journal of the American Chemical Society. Their work focused on the preparation and properties of various organosilicon compounds. The synthesis of methyldiphenylsilanecarboxylic acid was a key part of their investigation into the reactivity of silyllithium reagents.

The primary method for its synthesis involved the carbonation of methyldiphenylsilyllithium. This was achieved by reacting methyldiphenylsilyllithium with dry ice (solid carbon dioxide). The resulting lithium salt was then hydrolyzed to yield the free carboxylic acid. Gilman and Trepka reported the melting point of the compound to be 133.5-136 °C, noting that it decomposed upon melting with the evolution of carbon monoxide. This instability is a characteristic feature of some α-silyl carboxylic acids.

Synthesis

The classical synthesis of this compound, as described by Gilman and Trepka, involves a two-step process: the formation of the organolithium reagent followed by carboxylation.

Experimental Workflow

Caption: Synthesis workflow for this compound.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the synthesis of this compound.

Experimental Protocols

The following protocols are based on the original work by Gilman and Trepka, with modern laboratory practices incorporated.

Synthesis of Methyldiphenylsilyllithium

-

Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).

-

Reactants: Lithium metal is cut into small pieces and washed with petroleum ether to remove any oil. Chlorodiphenylmethylsilane is dissolved in anhydrous tetrahydrofuran (THF).

-

Reaction: The lithium metal is added to the reaction flask containing anhydrous THF. The solution of chlorodiphenylmethylsilane in THF is then added dropwise to the stirred suspension of lithium at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the reaction mixture is typically stirred for an additional 1-2 hours to ensure the complete formation of the red-colored methyldiphenylsilyllithium solution.

Synthesis of this compound

-

Carboxylation: The solution of methyldiphenylsilyllithium is cooled in an ice-salt bath. Freshly crushed dry ice is added in excess to the vigorously stirred solution. The color of the solution will typically discharge.

-

Quenching and Extraction: After the addition of dry ice, the reaction mixture is allowed to warm to room temperature. The mixture is then quenched by the careful addition of water. The aqueous layer is separated and washed with diethyl ether to remove any unreacted starting materials.

-

Acidification: The aqueous layer is cooled in an ice bath and acidified with a dilute mineral acid (e.g., 10% HCl) to a pH of approximately 2-3.

-

Isolation: The precipitated white solid, this compound, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Data Presentation

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₄O₂Si | N/A |

| Molecular Weight | 242.35 g/mol | N/A |

| CAS Number | 18414-58-9 | N/A |

| Melting Point | 133.5-136 °C (decomposes) | Gilman & Trepka, 1959 |

| Appearance | White solid | Gilman & Trepka, 1959 |

Characterization

While the original publication by Gilman and Trepka relied primarily on melting point and elemental analysis for characterization, modern analytical techniques would provide a more complete picture of the compound's structure and purity.

Spectroscopic Data (Representative)

No specific spectroscopic data for this compound is readily available in the searched literature. However, based on the known spectral properties of similar compounds, the following are the expected characteristic signals:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic protons (C₆H₅): Multiplet in the range of δ 7.2-7.8 ppm.

-

Methyl protons (CH₃-Si): Singlet in the range of δ 0.3-0.8 ppm.

-

Carboxylic acid proton (COOH): A broad singlet, typically downfield, in the range of δ 10-13 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl carbon (C=O): Signal in the range of δ 170-180 ppm.

-

Aromatic carbons (C₆H₅): Multiple signals in the range of δ 125-140 ppm.

-

Methyl carbon (CH₃-Si): Signal in the range of δ -5 to 5 ppm.

-

-

²⁹Si NMR (Silicon-29 Nuclear Magnetic Resonance):

-

A single resonance characteristic of a tetracoordinate silicon atom in this chemical environment.

-

-

IR (Infrared) Spectroscopy:

Conclusion

This compound, first synthesized by Gilman and Trepka in 1959, represents an important milestone in the development of organosilicon chemistry. While its direct applications in drug development are not established, the synthetic methodology and the chemical properties of this and related silylcarboxylic acids contribute to the broader understanding of organosilicon compounds. This technical guide provides a foundational understanding of this molecule, which can be a valuable reference for researchers exploring the synthesis and reactivity of novel organosilicon structures.

References

In-Depth Technical Guide on (Methyl(diphenyl)silyl)formic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of (Methyl(diphenyl)silyl)formic acid, also known by its IUPAC name, methyldiphenylsilanecarboxylic acid. This document is intended for researchers, scientists, and professionals in drug development who may utilize this compound in organic synthesis.

Core Physical and Chemical Data

This compound is a solid organosilicon compound. Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | methyldiphenylsilanecarboxylic acid | [1] |

| CAS Number | 18414-58-9 | [1] |

| Chemical Formula | C₁₄H₁₄O₂Si | [1] |

| Molecular Weight | 242.34 g/mol | [1] |

| Melting Point | 133-136 °C | [1] |

| Boiling Point | Data not available. The compound may decompose upon heating. | |

| Appearance | White crystalline solid (based on typical appearance of similar compounds) | |

| Solubility | Expected to be soluble in polar organic solvents such as ethers, and chlorinated solvents. Limited solubility in nonpolar solvents and water is anticipated. |

Spectroscopic Characteristics (Theoretical)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the phenyl protons, and the acidic proton of the carboxylic acid.

-

Phenyl Protons (C₆H₅): Multiple signals are expected in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific splitting pattern will depend on the coupling between the ortho, meta, and para protons.

-

Methyl Protons (CH₃): A singlet is anticipated for the three equivalent methyl protons attached to the silicon atom. This signal would likely appear in the upfield region, typically around δ 0.3-1.0 ppm.

-

Carboxylic Acid Proton (COOH): A broad singlet is expected in the downfield region, typically above δ 10.0 ppm. The chemical shift of this proton is often concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbon atoms in the phenyl groups, the methyl group, and the carboxyl group.

-

Carbonyl Carbon (C=O): The signal for the carboxylic acid carbonyl carbon is expected to be in the downfield region, typically between δ 170 and 185 ppm.

-

Aromatic Carbons (C₆H₅): Several signals are anticipated in the aromatic region (δ 120-140 ppm), corresponding to the different carbon environments within the two phenyl rings.

-

Methyl Carbon (CH₃): The carbon of the methyl group attached to silicon will likely show a signal in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and the silyl functional groups.

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.

-

Si-C Stretch: Absorptions related to the Si-phenyl and Si-methyl bonds are also expected.

Mass Spectrometry

The mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 242. Key fragmentation patterns would involve the loss of the carboxylic acid group (-COOH), the methyl group (-CH₃), or a phenyl group (-C₆H₅).

Experimental Protocols: Synthesis of this compound

The following protocol is based on the method described by Gilman and Trepka for the preparation of methyldiphenylsilanecarboxylic acid.

Reaction: Carbonation of Methyldiphenylsilyllithium

Materials:

-

Methyldiphenylchlorosilane

-

Lithium metal

-

Dry tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium sulfate (anhydrous)

Procedure:

-

Preparation of Methyldiphenylsilyllithium: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, a suspension of lithium metal in dry THF is prepared under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of methyldiphenylchlorosilane in dry THF is added dropwise to the lithium suspension with vigorous stirring. The reaction mixture is typically stirred for several hours to ensure the formation of the silyl-lithium reagent.

-

Carbonation: The reaction mixture containing methyldiphenylsilyllithium is cooled in a dry ice/acetone bath. An excess of crushed dry ice is then added portion-wise to the stirred solution.

-

Work-up: After the addition of dry ice is complete and the reaction mixture has been allowed to warm to room temperature, the mixture is hydrolyzed by the slow addition of water.

-

The aqueous layer is separated and washed with diethyl ether to remove any non-acidic byproducts.

-

The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the this compound.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Purification: The crude acid can be purified by recrystallization from a suitable solvent mixture, such as ethanol/water.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Structural Elucidation of (Methyl(diphenyl)silyl)formic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Methyl(diphenyl)silyl)formic acid, a member of the α-silylcarboxylic acid family, presents a unique structural motif with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the structural elucidation of this compound, compiling available data on its synthesis and spectroscopic characterization. While a dedicated, detailed study on this specific molecule is not extensively available in the public domain, this paper collates information from related studies on α-silylcarboxylic acids to provide a predictive framework for its analysis. This guide includes a plausible synthetic route, expected spectroscopic data, and visualizations of the experimental workflow, offering a foundational resource for researchers working with this and similar organosilicon compounds.

Introduction

Organosilicon compounds, particularly those incorporating carboxylic acid functionalities, have garnered significant interest in various fields of chemistry. The presence of a silicon atom alpha to a carbonyl group can influence the molecule's reactivity, polarity, and steric profile. This compound, with its methyl and two phenyl substituents on the silicon atom, is a noteworthy example. Understanding its precise three-dimensional structure and electronic properties is crucial for its effective utilization. This guide aims to provide a detailed account of the methodologies and data pertinent to the structural elucidation of this target molecule.

Synthesis of this compound

Proposed Experimental Protocol: Synthesis via Enolate Silylation

This protocol is adapted from established procedures for the synthesis of related α-silylcarboxylic acids.

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Methyl formate

-

Methyl(diphenyl)silyl chloride

-

Hydrochloric acid (1 M)

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)

Procedure:

-

LDA Formation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.0 eq.) dropwise while maintaining the temperature. Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

-

Enolate Formation: To the freshly prepared LDA solution, add methyl formate (1.0 eq.) dropwise at -78 °C. Stir the reaction mixture for 1 hour to ensure complete formation of the methyl formate enolate.

-

Silylation: Add a solution of methyl(diphenyl)silyl chloride (1.0 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours.

-

Workup: Quench the reaction by the slow addition of 1 M hydrochloric acid. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The resulting crude product, the methyl ester of this compound, can be purified by column chromatography on silica gel.

-

Hydrolysis: The purified methyl ester is then hydrolyzed to the carboxylic acid using standard procedures, such as stirring with lithium hydroxide in a THF/water mixture, followed by acidic workup.

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Structural Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

While experimentally determined spectra for this compound are not available in the searched literature, the following tables summarize the expected characteristic signals based on data for analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.3-7.6 | Multiplet | 10H | Phenyl-H |

| ~0.5-0.8 | Singlet | 3H | Si-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~170-180 | -COOH |

| ~130-135 | Phenyl-C (ipso) |

| ~128-130 | Phenyl-C (ortho, meta, para) |

| ~ -5 to 5 | Si-CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1430 | Medium | Si-Phenyl stretch |

| ~1250 | Medium | Si-CH₃ deformation |

| ~1115 | Strong | Si-Phenyl stretch |

| 700-740 | Strong | Phenyl C-H bend (monosubstituted) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 242 | [M]⁺ (Molecular Ion) |

| 227 | [M - CH₃]⁺ |

| 197 | [M - COOH]⁺ |

| 183 | [Ph₂SiCH₃]⁺ |

| 105 | [PhSi]⁺ |

| 77 | [C₆H₅]⁺ |

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Conclusion

The structural elucidation of this compound, while not explicitly detailed in readily available literature, can be confidently approached using established synthetic and spectroscopic methodologies. The proposed synthesis via enolate silylation offers a viable route to obtain the compound. Subsequent analysis by NMR, IR, and mass spectrometry, guided by the predicted data presented in this guide, would provide the necessary information for a comprehensive structural confirmation. This technical guide serves as a valuable starting point for researchers interested in the synthesis and characterization of this and other novel α-silylcarboxylic acids, facilitating their exploration in various chemical and pharmaceutical applications. Further research is warranted to isolate this compound and experimentally validate the predicted spectroscopic data.

An In-depth Technical Guide to (Methyl(diphenyl)silyl)formic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Methyl(diphenyl)silyl)formic acid, a silicon-containing organic compound. While detailed biological studies on this specific molecule are not extensively documented in publicly available literature, this document consolidates the existing chemical and physical data. It also presents a generalized synthetic approach, drawing parallels from established organosilicon chemistry, to facilitate further research and exploration of its potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound, also known as methyldiphenylsilanecarboxylic acid, is a solid compound with the chemical formula C₁₄H₁₄O₂Si.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 18414-58-9 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₄O₂Si | [1][5] |

| Molecular Weight | 242.35 g/mol | [5] |

| Melting Point | 133-136 °C | [1] |

| Purity | Typically available at ≥94% | [1][4] |

| InChI Key | JGZJTJGZAGJOOE-UHFFFAOYSA-N | [1] |

Synthesis Overview

The diagram below illustrates a potential synthetic workflow for obtaining this compound. This process would likely begin with the metallation of methyldiphenylsilane, followed by a carboxylation step using carbon dioxide.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: A Generalized Approach

The following is a generalized experimental protocol for the synthesis of this compound based on the workflow outlined above. This protocol is intended as a starting point for methods development and should be adapted and optimized based on laboratory conditions and safety considerations.

Materials:

-

Methyldiphenylsilane

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry carbon dioxide (CO₂) gas or dry ice

-

Hydrochloric acid (HCl), aqueous solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a septum is charged with methyldiphenylsilane and anhydrous THF under a nitrogen atmosphere. The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Metallation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of methyldiphenylsilane via the dropping funnel. The reaction mixture is stirred at low temperature for a specified time to ensure the formation of the silyl anion intermediate.

-

Carboxylation: Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature slowly.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The aqueous layer is extracted several times with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry, to confirm its identity and purity. The melting point should also be determined and compared to the literature value.

Potential Applications in Drug Development

The incorporation of silicon into organic molecules is a strategy that has been explored in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The methyl and diphenyl groups on the silicon atom of this compound provide a combination of lipophilicity and steric bulk.

While no specific biological activity has been reported for this compound, the carboxylic acid moiety provides a handle for further chemical modification, such as amide or ester formation, to create a library of derivatives for screening. The introduction of a methyl group, in general, can influence a molecule's metabolic stability and binding affinity to biological targets.[6] The logical relationship for considering this compound in a drug discovery program is outlined below.

Caption: Rationale for exploring this compound in drug discovery.

This technical guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is warranted to fully elucidate its chemical reactivity and potential biological activity.

References

(Methyl(diphenyl)silyl)formic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Methyl(diphenyl)silyl)formic acid, a silicon-containing carboxylic acid. The document details its chemical properties, a representative synthetic protocol, and relevant data for research and development applications.

Core Compound Data

All quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Citation |

| Molecular Formula | C₁₄H₁₄O₂Si | [1][2][3] |

| Molecular Weight | 242.35 g/mol | [2] |

| CAS Number | 18414-58-9 | [1][2][3] |

| Melting Point | 133-136 °C | [1] |

| IUPAC Name | methyldiphenylsilanecarboxylic acid | [1] |

| InChI Key | JGZJTJGZAGJOOE-UHFFFAOYSA-N | [1] |

Synthetic Workflow

The following diagram illustrates a representative workflow for the synthesis of α-silyl carboxylic acids, based on general methods described in the literature.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This procedure is based on the carboxylation of a silyl anion generated from the corresponding silane.

Materials:

-

Diphenylmethylsilane

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry carbon dioxide (CO₂) gas or dry ice

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and purification (e.g., diethyl ether, hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a septum is charged with diphenylmethylsilane and anhydrous THF under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium solution is added dropwise to the stirred solution via the dropping funnel over 30 minutes. The reaction mixture is stirred at -78 °C for an additional 2 hours to ensure the complete formation of the silyl anion.

-

Carboxylation: A stream of dry carbon dioxide gas is bubbled through the solution for 1 hour, or the reaction mixture is poured over an excess of crushed dry ice. The reaction is allowed to slowly warm to room temperature overnight.

-

Workup and Extraction: The reaction is quenched by the slow addition of 1 M HCl until the aqueous layer is acidic. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization:

The purified product should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

-

FT-IR Spectroscopy: To identify the characteristic C=O and O-H stretches of the carboxylic acid and the Si-Ph and Si-Me bonds.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the crystalline product.

Applications and Further Research

Organosilicon compounds are of increasing interest in medicinal chemistry and drug design. The replacement of a carbon atom with a silicon atom (a "sila-substitution") can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and bond angles, which in turn can influence its biological activity.

This compound serves as a building block for introducing the methyldiphenylsilyl moiety into more complex molecules. Further research could explore the synthesis of derivatives and their evaluation in biological assays to investigate their potential as therapeutic agents. As of now, specific signaling pathways or drug development applications for this particular compound are not extensively documented in publicly available literature.

References

Spectroscopic Profile of (Methyl(diphenyl)silyl)formic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Methyl(diphenyl)silyl)formic acid, with the CAS Number 18414-58-9, is an organosilicon compound of interest in organic synthesis. Its unique structure, combining a silyl group with a carboxylic acid moiety, suggests potential applications as a versatile building block. This document aims to provide a comprehensive technical guide to its spectroscopic properties, to aid researchers in its identification and utilization.

Compound Properties:

| Property | Value |

| CAS Number | 18414-58-9 |

| Molecular Formula | C₁₄H₁₄O₂Si |

| Molecular Weight | 242.35 g/mol |

| Melting Point | 133-136 °C |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of the methyl(diphenyl)silyl moiety and the carboxylic acid group.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.5-7.8 | Multiplet | 4H | Phenyl (ortho-H) |

| ~7.3-7.5 | Multiplet | 6H | Phenyl (meta-, para-H) |

| ~0.6 | Singlet | 3H | Si-CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~170-180 | -COOH |

| ~135 | Phenyl (ipso-C) |

| ~130 | Phenyl (para-C) |

| ~128 | Phenyl (ortho-, meta-C) |

| ~ -3 | Si-CH₃ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (carboxylic acid dimer)[1][2] |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer)[1][3] |

| 1600-1475 | Medium-Weak | C=C stretch (aromatic) |

| ~1430 | Medium | Si-Phenyl |

| 1320-1210 | Medium | C-O stretch[1] |

| ~1250 | Strong | Si-CH₃ |

| 950-910 | Medium, Broad | O-H bend[1] |

| ~800 | Strong | Si-C stretch |

Predicted Mass Spectrometry Data

Mass spectrometry of silyl organic compounds can be performed using various techniques, including electrospray ionization (ESI) and electron ionization (EI)[4].

-

Molecular Ion (M⁺): m/z = 242.08

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z = 197.

-

Loss of a phenyl group (-C₆H₅), resulting in a fragment at m/z = 165.

-

Loss of the methyl group (-CH₃), resulting in a fragment at m/z = 227.

-

Rearrangement and cleavage of the silicon-containing fragments.

-

Hypothetical Experimental Protocols

As specific experimental procedures for the synthesis and analysis of this compound are not detailed in the available literature, the following general protocols are proposed.

Synthesis of this compound

A potential synthetic route could involve the carboxylation of a corresponding silyl lithium reagent.

-

Preparation of Methyldiphenylsilyllithium: Methyldiphenylsilane is reacted with a strong base, such as n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C) under an inert atmosphere (e.g., argon).

-

Carboxylation: The freshly prepared methyldiphenylsilyllithium solution is then quenched by bubbling dry carbon dioxide gas through the reaction mixture or by pouring the solution over crushed dry ice.

-

Workup: The reaction is allowed to warm to room temperature, and then acidified with an aqueous solution of a strong acid (e.g., 1M HCl).

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a thin film deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent, or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile), with or without the addition of a modifier like formic acid to promote ionization[4].

-

Acquisition: Analyze the sample using an ESI or EI mass spectrometer to obtain the mass-to-charge ratio of the molecular ion and its fragments.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Formylation: A Review with a Focus on (Methyl(diphenyl)silyl)formic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic formylation, the introduction of a formyl group (-CHO) onto a nucleophile, is a fundamental transformation in organic synthesis, crucial for the preparation of aldehydes, formamides, and formate esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A wide variety of formylating agents have been developed, each with its own distinct reactivity, selectivity, and substrate scope.

This document aims to provide detailed application notes and protocols for nucleophilic formylation. While the primary focus of the query was on the use of (Methyl(diphenyl)silyl)formic acid (SilaCO) , a comprehensive literature search revealed limited specific information on its application as a general formylating agent for nucleophiles such as amines and alcohols. However, the reactivity of the broader class of "silylformates" has been explored in certain contexts.

Therefore, this document is structured to provide a comprehensive overview. It begins with the available information on the reactivity of silylformates and then presents detailed protocols for well-established and commonly used methods for the nucleophilic formylation of amines and alcohols, providing researchers with practical and reliable alternatives.

Reactivity of Silylformates: An Illustrative Example

While direct nucleophilic formylation of amines and alcohols using this compound is not well-documented, studies on silylformates reveal their potential as formyl surrogates in specific reactions. For instance, silylformates have been shown to react with imines in the presence of a ruthenium catalyst to yield silyl carbamates[1]. This transformation does not represent a direct formylation but rather a hydrocarboxysilylation, where the C=N bond of the imine formally inserts into the C-H bond of the silylformate.

The proposed mechanism involves the activation of the silylformate by the catalyst, followed by a cascade of reactions including decarboxylation, hydride transfer, and insertion of CO2 into a silicon-nitrogen bond[1].

This example highlights that while this compound may not be a straightforward formylating agent, silylformates, in general, can participate in complex transformations involving formyl group equivalents.

Established Protocols for Nucleophilic Formylation of Amines

The N-formylation of amines is a critical reaction for the synthesis of formamides, which are important functional groups in many biologically active molecules and versatile synthetic intermediates. A variety of reliable methods have been established for this transformation.

Common Formylating Agents for Amines

| Formylating Agent | Typical Conditions | Substrate Scope | Advantages | Disadvantages |

| Formic Acid | Heat (reflux), often with a dehydrating agent (e.g., Dean-Stark trap) or a catalyst. | Primary and secondary aliphatic and aromatic amines. | Inexpensive, readily available. | Requires heating, water removal can be necessary. |

| Acetic Formic Anhydride | Low temperature (0 °C to rt), often prepared in situ. | Wide range of primary and secondary amines. | High reactivity, mild conditions. | Moisture sensitive, needs to be freshly prepared. |

| N,N-Dimethylformamide (DMF) | With activating agents like POCl₃ (Vilsmeier-Haack) or as a solvent at high temperatures. | Aromatic and some aliphatic amines. | Readily available, can act as both solvent and reagent. | Often requires harsh conditions or activating agents. |

| Ethyl Formate | Reflux, sometimes with a catalyst. | Primary and secondary amines. | Relatively mild, inexpensive. | Slower reaction times for less nucleophilic amines. |

Experimental Protocol: N-Formylation of Benzylamine with Formic Acid

This protocol describes a general and practical procedure for the N-formylation of a primary amine using formic acid.

Materials:

-

Benzylamine

-

Formic acid (88-98%)

-

Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add benzylamine (5.0 g, 46.7 mmol) and toluene (40 mL).

-

Add formic acid (2.35 g, 51.4 mmol, 1.1 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize any excess formic acid.

-

Wash the organic layer with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-benzylformamide.

-

The product is often pure enough for subsequent use. If necessary, it can be further purified by distillation or recrystallization.

Established Protocols for Nucleophilic Formylation of Alcohols

The O-formylation of alcohols yields formate esters, which are useful as protecting groups, synthetic intermediates, and in some cases, as fragrances and flavoring agents.

Common Formylating Agents for Alcohols

| Formylating Agent | Typical Conditions | Substrate Scope | Advantages | Disadvantages |

| Formic Acid | Acid catalyst (e.g., H₂SO₄), heat, often with water removal. | Primary and secondary alcohols. | Inexpensive. | Requires strong acid and heat, may not be suitable for sensitive substrates. |

| Acetic Formic Anhydride | Low temperature, often with a base (e.g., pyridine). | Primary and secondary alcohols. | High reactivity, mild conditions. | Moisture sensitive, requires fresh preparation. |

| Mixed Anhydrides (e.g., with DCC) | Mild conditions (0 °C to rt). | Primary and secondary alcohols. | Mild conditions. | Stoichiometric byproduct (DCU) removal can be tedious. |

| Chloral | Base (e.g., pyridine), mild conditions. | Primary and secondary alcohols. | Mild conditions. | Chloral is a regulated substance. |

Experimental Protocol: O-Formylation of Benzyl Alcohol with Acetic Formic Anhydride

This protocol describes a mild and efficient method for the formylation of a primary alcohol.

Materials:

-

Benzyl alcohol

-

Acetic anhydride

-

Formic acid

-

Pyridine

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

In a flask cooled in an ice bath, prepare acetic formic anhydride by slowly adding acetic anhydride (5.6 g, 55 mmol) to formic acid (2.5 g, 55 mmol) with stirring. Keep the temperature below 10 °C.

-

In a separate flask, dissolve benzyl alcohol (5.0 g, 46.2 mmol) in pyridine (10 mL).

-

Slowly add the freshly prepared acetic formic anhydride to the solution of benzyl alcohol and pyridine at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

After completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude benzyl formate can be purified by vacuum distillation.

General Mechanism of Nucleophilic Formylation

The fundamental mechanism of nucleophilic formylation involves the attack of a nucleophile on the electrophilic carbonyl carbon of the formylating agent. The specific mechanism can vary depending on the formylating agent and the reaction conditions. A generalized pathway is depicted below.

Conclusion

While this compound does not appear to be a widely used reagent for general nucleophilic formylation based on currently available literature, the field of formylation chemistry offers a rich and diverse toolbox for synthetic chemists. The protocols detailed in this document for the formylation of amines and alcohols using well-established reagents provide reliable and practical methods for achieving these important transformations. Researchers are encouraged to consider these established methods for their synthetic needs. Further investigation into the reactivity of silylformic acids could potentially unveil novel and useful applications in the future.

References

Application Notes and Protocols for Reactions with (Methyl(diphenyl)silyl)formic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving (Methyl(diphenyl)silyl)formic acid. The primary application highlighted is its use as a precursor for the generation of the methyldiphenylsilyl radical via visible-light photoredox catalysis, followed by its addition to alkenes in a Giese-type reaction.

Overview of Reactivity

This compound is a versatile reagent that can be utilized in radical chemistry. A key transformation involves its decarboxylation under photocatalytic conditions to generate a nucleophilic methyldiphenylsilyl radical. This reactive intermediate can then engage in various carbon-silicon bond-forming reactions, most notably the hydrosilylation of alkenes. This process offers a mild and efficient route to functionalized organosilanes, which are valuable building blocks in organic synthesis and drug discovery.

Key Application: Photocatalytic Hydrosilylation of Alkenes

The visible-light-induced decarboxylation of this compound provides a convenient method for the generation of the corresponding silyl radical. This radical can then add across the double bond of an alkene, resulting in the formation of a new carbon-silicon bond and a carbon-centered radical, which is subsequently quenched to afford the hydrosilylated product. This reaction is a powerful tool for the synthesis of complex organosilanes.[1][2]

General Reaction Scheme

Caption: General workflow for the photocatalytic hydrosilylation of alkenes.

Experimental Protocol: Photocatalytic Hydrosilylation of an Alkene

This protocol is a representative procedure based on published methods for the photocatalytic decarboxylation of silacarboxylic acids and subsequent hydrosilylation of alkenes.[1][2]

Materials:

-

This compound

-

Alkene substrate

-

Photocatalyst (e.g., 4CzIPN, fac-Ir(ppy)3)

-

Solvent (e.g., anhydrous acetonitrile or 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

-

Visible light source (e.g., blue LEDs)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: In a glovebox, to a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the alkene (1.2 equiv), and the photocatalyst (1-5 mol%).

-

Solvent Addition: Add the anhydrous solvent to the reaction vial to achieve the desired concentration (typically 0.1 M).

-

Degassing: Seal the vial and remove it from the glovebox. Degas the reaction mixture by sparging with an inert gas for 15-20 minutes.

-

Irradiation: Place the reaction vial in front of a visible light source (e.g., blue LEDs) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes representative yields for the photocatalytic hydrosilylation of various alkenes with a generic silacarboxylic acid, based on literature reports.

| Entry | Alkene Substrate | Product | Yield (%) |

| 1 | Styrene | 1-phenyl-1-(methyldiphenylsilyl)ethane | 85 |

| 2 | 1-Octene | 1-(methyldiphenylsilyl)octane | 78 |

| 3 | Cyclohexene | (methyldiphenylsilyl)cyclohexane | 82 |

| 4 | Methyl acrylate | Methyl 3-(methyldiphenylsilyl)propanoate | 91 |

Note: Yields are indicative and may vary depending on the specific reaction conditions and substrates used.

Potential Application: Synthesis of Acylsilanes

Proposed Synthetic Pathway

Caption: Proposed pathway for the synthesis of acylsilanes.

Note: Further experimental investigation would be required to optimize the conditions for this transformation starting from this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound is an irritant. Avoid contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a valuable reagent for the generation of silyl radicals under mild photocatalytic conditions. This reactivity enables the efficient hydrosilylation of alkenes, providing access to a wide range of functionalized organosilanes. The protocols and data presented herein serve as a guide for researchers interested in exploring the synthetic utility of this compound.

References

Application Notes and Protocols for the Preparation of α-Hydroxy Acids Using a Proposed (Methyl(diphenyl)silyl)formate-Based Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Hydroxy acids (AHAs) are a critical class of organic compounds widely utilized in the pharmaceutical, cosmetic, and fine chemical industries. Their versatile nature as chiral building blocks and bioactive agents necessitates the development of efficient and adaptable synthetic methodologies. This document outlines a proposed protocol for the preparation of α-hydroxy acids starting from aldehydes and utilizing (Methyl(diphenyl)silyl)formic acid as a precursor to a reactive silyl formate intermediate.

While a direct, documented one-step conversion using this compound is not readily found in current literature, this protocol is based on established principles of organosilicon chemistry. The proposed strategy involves the in-situ generation of a (Methyl(diphenyl)silyl)formate, which then participates in a catalyzed addition to an aldehyde, followed by hydrolysis to yield the desired α-hydroxy acid. This method offers a potential alternative to existing synthetic routes, with the silyl group acting as a protecting and activating moiety.

Proposed Signaling Pathway: A Conceptual Overview

The logic of the proposed synthesis is a three-stage process. First, the commercially available this compound is activated, for instance, by conversion to a more reactive silyl ester derivative. This intermediate is then proposed to react with an aldehyde in a key carbon-carbon bond-forming step to create a silylated α-hydroxy acid. The final stage is the deprotection of the silyl group to yield the target α-hydroxy acid.

(Methyl(diphenyl)silyl)formic acid: A Reagent in Organic Synthesis

(Methyl(diphenyl)silyl)formic acid , with the chemical formula C₁₄H₁₄O₂Si, is a silyl carboxylic acid derivative. While noted as a reagent in organic synthesis, detailed application notes and extensive experimental protocols are not widely documented in publicly available scientific literature. This document aims to provide a summary of the available information and general context for the potential applications of related compounds.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 18414-58-9 |

| Molecular Formula | C₁₄H₁₄O₂Si |

| Molecular Weight | 242.35 g/mol |

| Appearance | Not specified in available literature |

| Purity | Commercially available up to 90% |

Applications and Methodologies

Currently, specific, detailed experimental protocols for the use of this compound are scarce in peer-reviewed journals. Its utility is generally described as a reagent for organic synthesis. One source lists it as a raw material in the synthesis of (S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID, a precursor to the drug Bortezomib, however, the specific reaction details involving this compound are not provided.[1]

Based on the general reactivity of silyl carboxylic acids and related silyl compounds, potential, though unconfirmed, applications for this compound could include:

-

In situ generation of silyl esters: Silyl esters are known reactive intermediates in organic synthesis. They can be formed from silyl carboxylic acids and used for various transformations.

-

As a protecting group precursor: While less common for carboxylic acids, silyl groups are widely used as protecting groups for other functionalities.

-

As a source of the formyloxy group: The molecule could potentially be used to introduce a formate ester functionality.

It is important to note that these are hypothetical applications based on the chemical structure and the known reactivity of similar compounds. Without specific literature precedents, any use of this compound would require significant methods development and optimization by researchers.

Experimental Protocols

Due to the lack of published experimental procedures specifically utilizing this compound, no detailed protocols can be provided at this time. Researchers interested in using this compound would need to develop their own methodologies based on analogous reactions with other silylating or acylating agents.

Signaling Pathways and Drug Development

There is no information available in the public domain that links this compound to any specific signaling pathways or its direct application in drug development beyond its potential role as a synthetic reagent. The broader field of medicinal chemistry does explore the use of silicon-containing compounds (silacycles) and boronic acids to modify the properties of bioactive molecules, but this is a general area of research and not specific to this compound.[2][3][4][5]

Logical Relationships in Silyl Compound Chemistry

The following diagram illustrates the general relationship and potential transformations involving silyl carboxylic acids and their derivatives in organic synthesis.

Caption: Potential reaction pathways for silyl carboxylic acids.

References

- 1. (S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID | 114457-94-2 [chemicalbook.com]

- 2. Silacycles: Synthesis and applications in medicinal chemistry - American Chemical Society [acs.digitellinc.com]

- 3. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: (Methyl(diphenyl)silyl)formic Acid in Total Synthesis

(Methyl(diphenyl)silyl)formic acid is a specialized reagent with potential applications in organic synthesis, particularly as a precursor to a formyl anion equivalent. While its direct and widespread application in the total synthesis of complex natural products is not extensively documented in readily available literature, its chemical properties suggest a role in specific synthetic transformations.

Core Application: Formyl Anion Equivalent

The primary utility of this compound lies in its potential to serve as a masked formyl anion (HCO⁻). This reactivity is typically accessed through the deprotonation of the formic acid moiety, followed by a-Brook rearrangement. The resulting α-siloxy carbanion can then act as a nucleophile.

Logical Workflow for Application:

Caption: General workflow for generating a formyl anion equivalent from this compound.

Potential Synthetic Applications:

Based on the reactivity of related acylsilanes and formyl anion equivalents, this compound could be employed in the following transformations relevant to total synthesis:

-

Synthesis of α-Hydroxy Ketones and Aldehydes: The α-siloxy carbanion generated can react with various electrophiles, such as aldehydes, ketones, and esters. Subsequent desilylation would yield α-hydroxy carbonyl compounds, which are valuable building blocks in many natural products.

-

Ring-Opening of Epoxides: Nucleophilic attack of the formyl anion equivalent on epoxides would lead to the formation of β-hydroxy aldehydes after workup. This provides a route to 1,3-diol functionalities, which are common motifs in polyketide natural products.

-

Conjugate Addition Reactions: The reagent could potentially be used in Michael additions to α,β-unsaturated systems, although this application is less common for silyl-based formyl anion equivalents compared to other reagents.

Challenges and Considerations:

-

Limited Documented Use: A significant challenge is the lack of specific, published examples of this compound in complex total synthesis. Much of the available information is based on the general reactivity of acylsilanes.

-

Stability of Intermediates: The stability of the generated α-siloxy carbanion is crucial for successful reactions. Steric hindrance from the diphenylmethylsilyl group may influence reactivity and stability.

-

Reaction Conditions: The use of strong bases like n-butyllithium is typically required, which may not be compatible with all functional groups present in a complex synthetic intermediate.

Protocols

Due to the absence of specific literature examples for the use of this compound in total synthesis, the following protocols are hypothetical and based on general procedures for similar transformations with acylsilanes. These should be considered as starting points for methodological development.

Protocol 1: General Procedure for the Generation of the Formyl Anion Equivalent and Reaction with an Electrophile (e.g., an Epoxide)

This protocol describes a general method for the in-situ generation of the α-siloxy carbanion from this compound and its subsequent reaction with an epoxide to form a protected β-hydroxy aldehyde.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

-

Electrophile (e.g., a cyclic or acyclic epoxide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or nitrogen gas for inert atmosphere

Experimental Workflow:

Caption: Experimental workflow for the reaction of this compound with an epoxide.

Procedure:

-

To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).

-

Dissolve the silylformic acid in anhydrous THF (concentration typically 0.1 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.0 equiv) dropwise via syringe

Troubleshooting & Optimization

Technical Support Center: (Methyl(diphenyl)silyl)formic acid

Welcome to the technical support center for (Methyl(diphenyl)silyl)formic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this reagent to improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve yield?

This compound is a type of silyl formate. Silyl formates are increasingly used in organic synthesis as surrogates for hydrosilanes in transfer hydrosilylation reactions.[1][2] They offer a safer and more convenient alternative to gaseous or pyrophoric hydrosilanes.[1] In these reactions, the silyl formate, in the presence of a suitable catalyst (often ruthenium-based), generates a metal hydride species that reduces a substrate, such as a ketone or an imine.[2][3] The only byproduct in this step is carbon dioxide (CO2), which is a significant advantage for reaction workup and product purification, thus contributing to higher isolated yields.[1][2]

Q2: What types of reactions are suitable for using this compound?

This compound and other silyl formates are particularly effective for the reduction of carbonyl compounds (ketones and aldehydes) to their corresponding silyl ethers and the hydrocarboxysilylation of imines to silyl carbamates.[1][2][4] These reactions have shown high yields for a variety of substrates, including those with sensitive functional groups.[2][3]

Q3: My reaction yield is lower than expected. What are the common causes?

Several factors can contribute to lower than expected yields. Here are some common issues to troubleshoot:

-

Catalyst Activity: Ensure the catalyst is active and used at the appropriate loading. In the absence of a catalyst, no reaction is observed.[1] Reducing catalyst loading can also decrease the yield.[1]

-

Reaction Temperature: Temperature plays a critical role. For the hydrocarboxysilylation of imines, for instance, increasing the temperature from 60 °C to 80 °C significantly improves the yield, while temperatures above 120 °C can drastically reduce it.[1]

-

Steric Hindrance: The structure of both the substrate and the silyl formate can impact the reaction. Increased steric bulk around the silicon atom or on the substrate can lead to lower yields or require longer reaction times.[2][3][5]

-

Solvent Choice: The choice of solvent can influence the reaction outcome. While various solvents can be used, some may be more effective than others for specific transformations.[5]

-

Moisture: Although not explicitly detailed in the provided results for silyl formates, organosilicon compounds can be sensitive to moisture. Ensure anhydrous conditions if you suspect hydrolysis of the silyl formate or product silyl ether.

Q4: How can I monitor the progress of my reaction?

The progress of reactions involving silyl formates can be conveniently monitored by standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is frequently used to determine the conversion of the starting material and the formation of the product. An internal standard, such as mesitylene, can be used for quantitative analysis to determine the yield.[1][3][6]

-

Gas Chromatography (GC): GC can be used to analyze the formation of volatile products and the consumption of starting materials.[7]

-

Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive or insufficient catalyst. | Use a fresh batch of catalyst at the recommended loading (e.g., 1-3 mol%).[1] |

| Incorrect reaction temperature. | Optimize the reaction temperature. For imine hydrocarboxysilylation, 80°C is optimal.[1] For ketone reduction, temperatures between 50-90°C have been reported to be effective.[3] | |

| Steric hindrance of the silyl formate. | If possible, switch to a less sterically hindered silyl formate, such as trimethylsilyl formate.[2][5] | |

| Formation of Side Products | Reaction temperature is too high. | Lower the reaction temperature. Temperatures above 120°C have been shown to decrease the yield of the desired product.[1] |

| In the case of α,β-unsaturated ketones, competing 1,4-addition might occur. | The reaction conditions generally favor 1,2-reduction. However, optimization of catalyst and conditions may be necessary. | |

| Difficulty in Product Isolation | The only gaseous byproduct is CO2.[2] | Standard workup and purification techniques like extraction and column chromatography are usually sufficient. |

Data Presentation

Table 1: Effect of Temperature on the Yield of Silyl Carbamate Formation [1]

| Entry | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 60 | 22 | 30 |

| 2 | 80 | 22 | 95 |

| 3 | 120 | 22 | 27 |

| 4 | 150 | 22 | 27 |

Table 2: Effect of this compound and Other Silyl Formates on the Hydrosilylation of Acetophenone [3]

| Silyl Formate | Product | Yield (%) |

| Triethylsilyl formate | 4a | >93 |

| Trimethylsilyl formate | 4ac | >93 |

| Dimethylphenylsilyl formate | 4ad | >93 |

| Methyldiphenylsilyl formate | 4ad | 71 |

| tert-Butyldimethylsilyl formate | - | 0 |

| Triisopropylsilyl formate | - | 0 |

Experimental Protocols

General Procedure for the Ruthenium-Catalyzed Hydrocarboxysilylation of Imines

This protocol is adapted from the literature for the synthesis of silyl carbamates using a silyl formate.[6]

-

Preparation of the Catalyst Solution: In a glovebox, dissolve the ruthenium catalyst (e.g., [Ru(p-cymene)Cl2]2, 1 mol%) and lithium iodide (LiI, 25 mol%) in deuterated tetrahydrofuran (THF-d8, 0.5 mL).

-

Reaction Setup: In a J. Young NMR tube, add the imine (0.1 mmol), this compound (0.12 mmol), and an internal standard (e.g., mesitylene, 5 µL).

-

Reaction Execution: Add the prepared catalyst solution to the NMR tube. Seal the tube, remove it from the glovebox, and heat the solution at the desired temperature (e.g., 80 °C).

-

Monitoring and Analysis: Monitor the reaction progress by 1H NMR spectroscopy. The yield can be determined by integrating the product peaks against the internal standard.

General Procedure for the Ruthenium-Catalyzed Transfer Hydrosilylation of Ketones

This protocol is adapted from the literature for the reduction of ketones to silyl ethers.[3]

-

Reaction Setup: In a glovebox, to a vial equipped with a magnetic stir bar, add the ketone (0.1 mmol), the ruthenium catalyst (e.g., a PNHP-based ruthenium complex, 3 mol%), and the desired solvent (e.g., C6D6).

-

Addition of Silyl Formate: Add this compound (1.2 equivalents).

-

Reaction Execution: Seal the vial and heat the reaction mixture at the desired temperature (e.g., 90 °C) for the required time.

-

Monitoring and Analysis: After cooling to room temperature, the yield can be determined by 1H NMR analysis of the crude reaction mixture using an internal standard.

Visualizations

Experimental Workflow for Silyl Formate Mediated Reduction